molecular formula C9H5ClN2O4 B1661981 N-(Chloromethyl)-4-nitrophthalimide CAS No. 54455-37-7

N-(Chloromethyl)-4-nitrophthalimide

Cat. No.: B1661981
CAS No.: 54455-37-7
M. Wt: 240.6 g/mol
InChI Key: YXMUGXUCSVUONH-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-Chloromethyl-4-nitrophthalimide plays a significant role in biochemical reactions due to its reactivity with carboxyl groups. This reactivity makes it an effective labeling agent for various biomolecules, including amino acids and proteins. The compound interacts with enzymes and proteins by forming covalent bonds with carboxyl groups, resulting in the formation of stable esters. These interactions are crucial for the detection and quantification of target biomolecules in HPLC .

Cellular Effects

N-Chloromethyl-4-nitrophthalimide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the carboxyl groups of proteins and other biomolecules. This modification can lead to changes in the activity and function of these biomolecules, ultimately impacting cellular function .

Molecular Mechanism

The molecular mechanism of N-Chloromethyl-4-nitrophthalimide involves its ability to form covalent bonds with carboxyl groups on biomolecules. This binding interaction results in the formation of stable esters, which can be detected and quantified using HPLC. The compound’s reactivity with carboxyl groups also allows it to inhibit or activate enzymes, depending on the specific biomolecule it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Chloromethyl-4-nitrophthalimide can change over time. The compound is known to be stable under refrigerated conditions, but it can degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a labeling reagent .

Dosage Effects in Animal Models

The effects of N-Chloromethyl-4-nitrophthalimide vary with different dosages in animal models. At lower doses, the compound is effective as a labeling reagent without causing significant toxic effects. At higher doses, it can cause adverse effects, including skin and eye irritation. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

N-Chloromethyl-4-nitrophthalimide is involved in metabolic pathways that include the interaction with carboxyl groups on biomolecules. The compound’s reactivity with these groups allows it to participate in the formation of stable esters, which can be detected and quantified using HPLC. This interaction can also affect metabolic flux and metabolite levels, depending on the specific biomolecules involved .

Transport and Distribution

Within cells and tissues, N-Chloromethyl-4-nitrophthalimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function. The compound’s ability to form stable esters with carboxyl groups also plays a role in its transport and distribution .

Subcellular Localization

N-Chloromethyl-4-nitrophthalimide is localized within specific subcellular compartments, where it exerts its effects on biomolecules. The compound’s reactivity with carboxyl groups allows it to target specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This subcellular localization is crucial for its activity as a labeling reagent in HPLC .

Properties

IUPAC Name

2-(chloromethyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUGXUCSVUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202856
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54455-37-7, 54455-34-4
Record name N-(Chloromethyl)-4-nitrophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(Chloromethyl)-4-nitrophthalimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.